hexahydro-1'H-spiro[cyclopropane-1,3'-pyrrolo[1,2-a]pyrimidin]-4'-one
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Overview
Description
Hexahydro-1'H-spiro[cyclopropane-1,3'-pyrrolo[1,2-a]pyrimidin]-4'-one is a complex organic compound characterized by its unique spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of hexahydro-1'H-spiro[cyclopropane-1,3'-pyrrolo[1,2-a]pyrimidin]-4'-one typically involves multiple steps, starting with the construction of the spirocyclic core. One common approach is the cyclization of a suitable precursor, such as a pyrrolopyrimidine derivative, under specific reaction conditions. The reaction may require the use of catalysts and controlled temperatures to achieve the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Advanced techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: Hexahydro-1'H-spiro[cyclopropane-1,3'-pyrrolo[1,2-a]pyrimidin]-4'-one can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products Formed: The reactions can lead to various products, depending on the specific conditions and reagents used. For example, oxidation may produce carboxylic acids or ketones, while reduction can yield alcohols or amines.
Scientific Research Applications
Hexahydro-1'H-spiro[cyclopropane-1,3'-pyrrolo[1,2-a]pyrimidin]-4'-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new chemical reactions.
Biology: The compound has potential biological activity, making it a candidate for drug discovery and development.
Medicine: It may be explored for its therapeutic properties, such as anti-inflammatory or anticancer effects.
Industry: Its unique structure and reactivity make it valuable in the production of advanced materials and chemicals.
Mechanism of Action
The mechanism by which hexahydro-1'H-spiro[cyclopropane-1,3'-pyrrolo[1,2-a]pyrimidin]-4'-one exerts its effects involves interactions with specific molecular targets and pathways. For instance, it may bind to enzymes or receptors, modulating their activity and leading to biological responses. The exact mechanism can vary depending on the context and application.
Comparison with Similar Compounds
Hexahydro-1'H-spiro[cyclopropane-1,3'-pyrrolo[1,2-a]pyrimidin]-4'-one is unique due to its spirocyclic structure, which distinguishes it from other compounds. Similar compounds include:
Spiro[pyrrolopyrimidin]-4-one derivatives: These compounds share the spirocyclic core but may differ in their substituents and functional groups.
Cyclopropane derivatives: Other cyclopropane-containing compounds may have different ring sizes or fused ring systems.
Properties
CAS No. |
2751621-35-7 |
---|---|
Molecular Formula |
C9H14N2O |
Molecular Weight |
166.2 |
Purity |
95 |
Origin of Product |
United States |
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